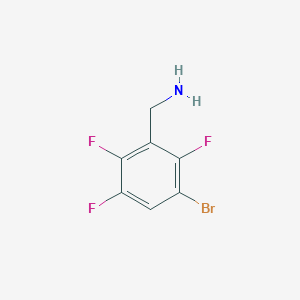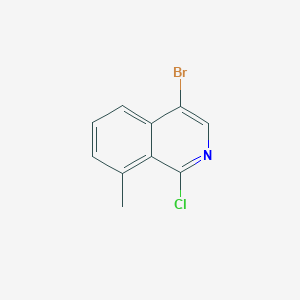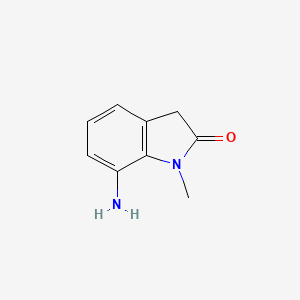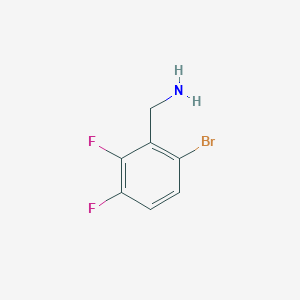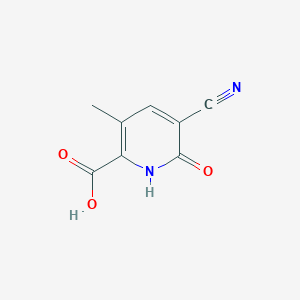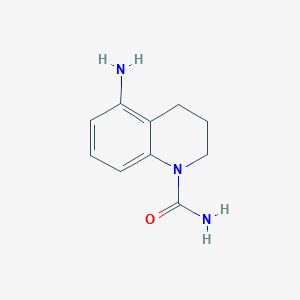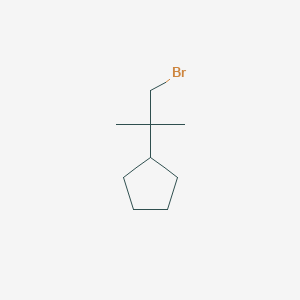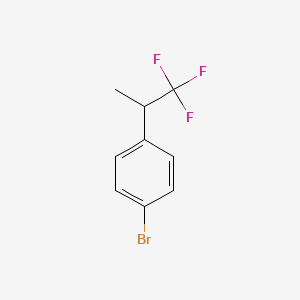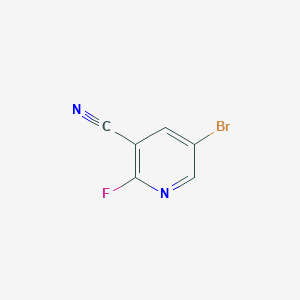
5-Bromo-2-fluoronicotinonitrile
Overview
Description
5-Bromo-2-fluoronicotinonitrile is a chemical compound with the CAS Number: 1256821-83-6 . It has a molecular weight of 201 and its IUPAC name is this compound . The compound is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2BrFN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H . This indicates that the compound has a bromine atom at the 5th position and a fluorine atom at the 2nd position in the nicotinonitrile molecule .Physical And Chemical Properties Analysis
This compound is a solid compound . The compound is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Versatile Synthesis Applications
The compound "5-Bromo-2-fluoronicotinonitrile" could potentially be used in versatile synthetic pathways similar to those involving its structural analogs. For example, 5-bromo-2-fluoro-3-pyridylboronic acid, prepared from 5-bromo-2-fluoropyridine, showcases the use of bromo and fluoro substituents in creating building blocks for further chemical transformations. Such compounds are essential in Suzuki coupling reactions, leading to the synthesis of disubstituted pyridines and pyridones, which are crucial intermediates in pharmaceuticals and agrochemicals production (Sutherland & Gallagher, 2003).
Drug Discovery and Biological Activity
Research on bromo and fluoro compounds, akin to "this compound", indicates significant potential in drug discovery. For instance, novel fluoroaryl bichalcophenes have been evaluated for their antimutagenicity using the Ames Salmonella/microsomal assay, revealing that such compounds significantly reduce mutagenicity induced by certain carcinogens. This suggests a potential for developing anticancer therapeutics from structurally related compounds (Hussin et al., 2014).
Material Science and Imaging Applications
Compounds with bromo, fluoro, and nitrile functionalities are also pivotal in material science and imaging applications. For example, [11C]SP203, synthesized from precursors with similar functional groups, serves as a high-affinity and selective radioligand for imaging metabotropic glutamate 5 receptors in the brain with PET, indicating the role of such compounds in advancing neuroimaging technologies (Siméon et al., 2012).
Chemoselective Functionalization
The chemoselective functionalization of compounds containing bromo, chloro, and fluoro groups, as seen in the study of 5-bromo-2-chloro-3-fluoropyridine, illustrates the importance of these functionalities in organic chemistry for selectively targeting different reactive sites. This highlights potential applications in synthesizing highly specific molecules for various scientific purposes (Stroup et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-fluoropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJFCBRIICKXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256821-83-6 | |
| Record name | 5-bromo-2-fluoropyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


